2-Phenyl-2-(4-phenylphenyl)acetyl chloride
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Overview
Description
2-Phenyl-2-(4-phenylphenyl)acetyl chloride is an organic compound with a complex structure that includes two phenyl groups and an acetyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-2-(4-phenylphenyl)acetyl chloride typically involves the reaction of 2-Phenyl-2-(4-phenylphenyl)acetic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
2-Phenyl-2-(4-phenylphenyl)acetic acid+SOCl2→2-Phenyl-2-(4-phenylphenyl)acetyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-2-(4-phenylphenyl)acetyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-Phenyl-2-(4-phenylphenyl)acetic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride (LiAlH₄)
Hydrolysis Conditions: Aqueous medium, often with a base to neutralize the hydrochloric acid formed
Major Products
Amides: Formed from reaction with amines
Esters: Formed from reaction with alcohols
Thioesters: Formed from reaction with thiols
2-Phenyl-2-(4-phenylphenyl)acetic acid: Formed from hydrolysis
Scientific Research Applications
2-Phenyl-2-(4-phenylphenyl)acetyl chloride is used in various scientific research applications, including:
Organic Synthesis:
Pharmaceuticals: Potential intermediate in the synthesis of pharmaceutical compounds.
Material Science: Used in the preparation of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2-Phenyl-2-(4-phenylphenyl)acetyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Benzoyl Chloride: Similar in structure but with a single phenyl group.
Phenylacetyl Chloride: Contains a phenyl group and an acetyl chloride group but lacks the additional phenyl group.
Uniqueness
2-Phenyl-2-(4-phenylphenyl)acetyl chloride is unique due to the presence of two phenyl groups, which can influence its reactivity and the properties of the resulting derivatives. This structural feature can lead to enhanced stability and specific interactions in chemical reactions.
Properties
CAS No. |
7477-16-9 |
---|---|
Molecular Formula |
C20H15ClO |
Molecular Weight |
306.8 g/mol |
IUPAC Name |
2-phenyl-2-(4-phenylphenyl)acetyl chloride |
InChI |
InChI=1S/C20H15ClO/c21-20(22)19(17-9-5-2-6-10-17)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1-14,19H |
InChI Key |
MFNKFZICHZZJDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=CC=C3)C(=O)Cl |
Origin of Product |
United States |
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